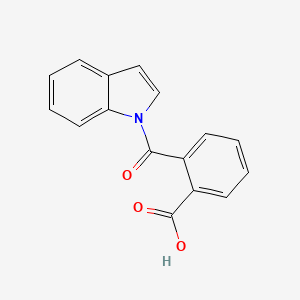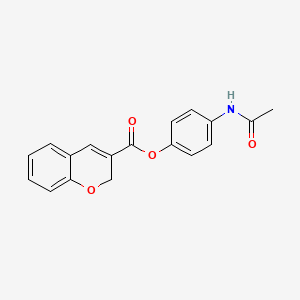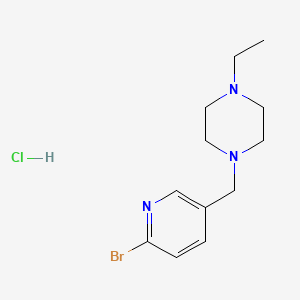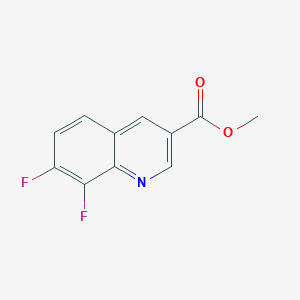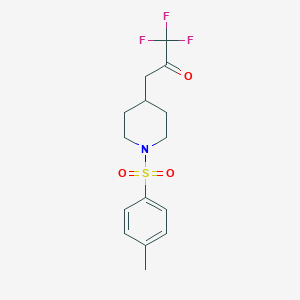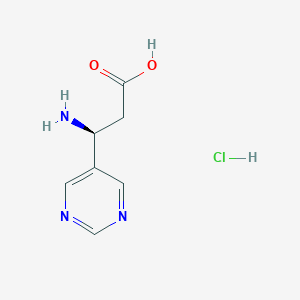
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid involves multiple steps. One common synthetic route includes the reaction of 2-chloroethylamine with 3-hydroxypropylamine in the presence of phosphoramidic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Analyse Chemischer Reaktionen
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphoric acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of cyclophosphamide impurities.
Biology: The compound’s structural properties make it a subject of study in biochemical research.
Industry: It may be used in the development of new chemical processes and materials.
Wirkmechanismus
The mechanism of action of (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The molecular targets and pathways involved include DNA alkylation and protein modification, which can disrupt cellular functions .
Vergleich Mit ähnlichen Verbindungen
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid can be compared with other similar compounds, such as:
Cyclophosphamide: The parent compound from which it is derived.
Ifosfamide: Another chemotherapeutic agent with a similar structure.
Melphalan: A related alkylating agent used in cancer treatment.
The uniqueness of this compound lies in its specific structural properties and its role as an impurity in cyclophosphamide, which necessitates its study for ensuring drug safety and efficacy .
Eigenschaften
Molekularformel |
C7H18ClN2O4P |
|---|---|
Molekulargewicht |
260.65 g/mol |
IUPAC-Name |
[2-chloroethyl-[2-(3-hydroxypropylamino)ethyl]amino]phosphonic acid |
InChI |
InChI=1S/C7H18ClN2O4P/c8-2-5-10(15(12,13)14)6-4-9-3-1-7-11/h9,11H,1-7H2,(H2,12,13,14) |
InChI-Schlüssel |
PNMXYZFTSIITQB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCN(CCCl)P(=O)(O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


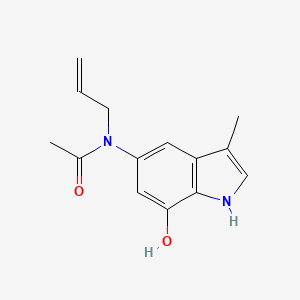
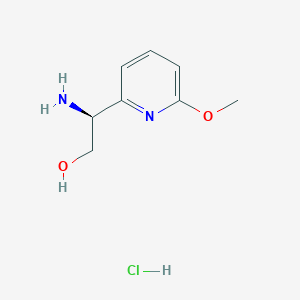
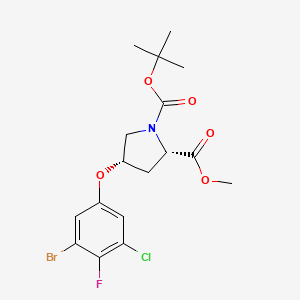
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
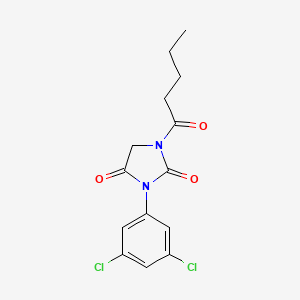
![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)
